molecular formula C8H12N2OS B2765977 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 69212-62-0

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2765977
CAS No.: 69212-62-0
M. Wt: 184.26
InChI Key: CISAFUJYQGBPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide is an organic compound with the molecular formula C8H12N2OS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function or activity

Cellular Effects

It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism These effects are likely to be cell type-specific and may depend on the concentration of the compound

Molecular Mechanism

The molecular mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is not well established. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-N-(1,3-thiazol-2-yl)propanamide
  • 3-Oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
  • 3-(1-Aziridinyl)-N-(1,3-thiazol-2-yl)propanamide

Comparison: 2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of two methyl groups at the 2-position of the propanamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds that lack these methyl groups .

Properties

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISAFUJYQGBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.